(R)-Spiro[2.4]heptan-4-ol

Enantioselective Synthesis Chiral Resolution Absolute Configuration

(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2) is a chiral, non-racemic spirocyclic secondary alcohol with the IUPAC name (7R)-spiro[2.4]heptan-7-ol, featuring a cyclopentanol ring fused at a quaternary spiro carbon to a cyclopropane ring. Its molecular formula is C₇H₁₂O with a molecular weight of 112.17 g/mol, and its canonical SMILES is O[C@@H]1CCCC12CC2, confirming the defined (R) absolute configuration at the hydroxyl-bearing carbon.

Molecular Formula C7H12O
Molecular Weight 112.172
CAS No. 2055849-14-2
Cat. No. B2573607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Spiro[2.4]heptan-4-ol
CAS2055849-14-2
Molecular FormulaC7H12O
Molecular Weight112.172
Structural Identifiers
SMILESC1CC(C2(C1)CC2)O
InChIInChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m1/s1
InChIKeyKRVSXRVGROMOGZ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2): Chiral Spirocyclic Alcohol for Asymmetric Synthesis and Medicinal Chemistry Building Block Procurement


(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2) is a chiral, non-racemic spirocyclic secondary alcohol with the IUPAC name (7R)-spiro[2.4]heptan-7-ol, featuring a cyclopentanol ring fused at a quaternary spiro carbon to a cyclopropane ring . Its molecular formula is C₇H₁₂O with a molecular weight of 112.17 g/mol, and its canonical SMILES is O[C@@H]1CCCC12CC2, confirming the defined (R) absolute configuration at the hydroxyl-bearing carbon . This compound belongs to the broader class of carbocyclic spiro[2.4]heptane derivatives, a scaffold of growing interest in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity [1].

Why (R)-Spiro[2.4]heptan-4-ol Cannot Be Interchanged with Racemic Mixtures or Alternative Spirocyclic Alcohols


Spiro[2.4]heptane derivatives, including (R)-spiro[2.4]heptan-4-ol, present a unique structural challenge: the spiro-fused cyclopropane ring imparts approximately 27.5 kcal/mol of ring strain and enforces a geometrically constrained orientation of substituents that is absent in monocyclic cyclopentanol analogs or spiro[3.3]heptane alternatives [1]. When the (R)-enantiomer is required—whether for chiral building block incorporation, asymmetric induction, or biological target recognition—substitution with the racemic mixture (CAS 6749-50-4) introduces 50% of the (S)-enantiomer, which can exhibit divergent binding affinities, pharmacokinetic profiles, or pharmacological activities . Furthermore, substitution with spiro[3.3]heptan-2-ol (CAS 1502422-51-6) or other spirocyclic alcohols alters ring size, dihedral angle geometry, and functional group positioning, rendering them unsuitable as direct replacements without complete re-optimization .

(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2) Quantitative Differentiation Evidence for Procurement Decision-Making


Enantiomeric Purity: (R)-Spiro[2.4]heptan-4-ol vs. Racemic Spiro[2.4]heptan-4-ol and (S)-Enantiomer Availability

(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2) is commercially supplied as a single enantiomer with a defined (R) absolute configuration at the C-7 position (IUPAC numbering), confirmed by the InChI stereochemical descriptor /t6-/m1/s1 . The racemic spiro[2.4]heptan-4-ol (CAS 6749-50-4) consists of an equimolar mixture of (R)- and (S)-enantiomers, inherently doubling the complexity of any stereoselective application. The (S)-enantiomer (CAS 2055849-16-4) is also separately available, enabling direct head-to-head comparative studies of enantiomer-dependent biological activity . The distinct CAS assignment for each enantiomer ensures well-defined chemical identity, a critical factor when purchasing for GLP or IND-enabling studies where traceability to a specific stereoisomer is mandatory .

Enantioselective Synthesis Chiral Resolution Absolute Configuration

Molecular Rigidity and Rotatable Bond Count: Spiro[2.4]heptane Scaffold vs. Monocyclic Cyclopentanol Derivatives

(R)-Spiro[2.4]heptan-4-ol possesses zero rotatable bonds when considering its core scaffold, as the spiro fusion eliminates the C–C single bond rotation present in conventional cyclopentanol derivatives such as 1-methylcyclopentanol or 3-methylcyclopentanol . This complete conformational locking arises from the quaternary spiro carbon that bridges the cyclopropane and cyclopentane rings, constraining the hydroxyl group orientation to a specific spatial vector. In contrast, monocyclic cyclopentanol alternatives retain at least one rotatable bond between the ring and substituents, leading to a broader ensemble of low-energy conformers in solution [1]. The reduced conformational flexibility of spiro[2.4]heptane-containing molecules has been exploited in drug design to pre-organize pharmacophoric elements, potentially enhancing binding affinity through reduced entropic penalty upon target engagement [2].

Conformational Restriction Scaffold Rigidity Ligand Efficiency

Conformational Stability Engineered by Cyclopropane Ring Strain: Spiro[2.4]heptane vs. Spiro[3.3]heptane Scaffolds

The spiro[2.4]heptane scaffold in (R)-spiro[2.4]heptan-4-ol incorporates a cyclopropane ring, which introduces substantial ring strain energy of approximately 27.5 kcal/mol [1]. This strain is localized at the cyclopropane moiety and influences the geometry of the spiro carbon, increasing the C–C–C bond angles at the spiro junction beyond the ideal tetrahedral value (109.5°) as demonstrated in small spiroalkane computational studies [2]. By comparison, the spiro[3.3]heptane scaffold (exemplified by spiro[3.3]heptan-2-ol, CAS 1502422-51-6) features two cyclobutane rings with lower ring strain (~26.3 kcal/mol per ring) and different dihedral puckering dynamics . This difference in strain energy and ring geometry translates to distinct spatial orientation of functional groups and differing chemical reactivity profiles, particularly in acid-catalyzed rearrangements and solvolytic reactions where the cyclopropane ring can participate in neighboring group effects not possible with cyclobutane [3].

Ring Strain Strain Energy Spiro Junction Geometry

Supplier Purity and Price Positioning: (R)-Spiro[2.4]heptan-4-ol Procurement Options Across Certified Vendors

(R)-Spiro[2.4]heptan-4-ol is available from multiple authenticated chemical suppliers with documented purity levels. Fluorochem supplies the compound at 95.0% purity (Product Code F533987) with pricing at £1,255.00 per 250 mg . Leyan offers the compound at 98% purity with 1 g available at a listed catalog price . Sigma-Aldrich (via AstaTech) supplies it at 95% purity in liquid physical form . The racemic spiro[2.4]heptan-4-ol (CAS 6749-50-4) is typically priced lower due to the absence of chiral separation costs, with AKSci offering 95% purity material . The (S)-enantiomer (CAS 2055849-16-4) is available from ChemScene at ≥98% purity . The higher cost of the single enantiomer reflects the additional synthetic or resolution steps required to obtain enantiopure material, a factor to consider when balancing budget against stereochemical requirements.

Chemical Procurement Purity Specification Supplier Comparison

Computational Drug-Likeness Parameters: (R)-Spiro[2.4]heptan-4-ol vs. Common Chiral Alcohol Building Blocks

Computed physicochemical parameters for (R)-spiro[2.4]heptan-4-ol indicate a topological polar surface area (TPSA) of 20.23 Ų, a calculated LogP of 1.3114, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds . These values place the compound within favorable drug-like property space (MW 112.17 < 500; LogP < 5; HBD < 5; HBA < 10) per Lipinski's Rule of Five [1]. In comparison, commonly employed chiral alcohol building blocks such as (R)-1-phenylethanol (MW 122.16, LogP ~1.4, 1 rotatable bond) and (R)-1-(2-naphthyl)ethanol (MW 172.22, LogP ~2.5, 1 rotatable bond) are larger, more lipophilic, and possess rotatable bonds, which can reduce ligand efficiency in fragment-based approaches [2]. The combination of low molecular weight, moderate polarity, and complete conformational restriction makes (R)-spiro[2.4]heptan-4-ol an attractive fragment-sized scaffold for incorporation into larger lead-like or drug-like molecules.

Drug-Likeness ADME Prediction Fragment-Based Drug Design

(R)-Spiro[2.4]heptan-4-ol (CAS 2055849-14-2): Recommended Procurement-Driven Application Scenarios


Chiral Building Block for Enantioselective Synthesis of Bioactive Spiro[2.4]heptane-Containing Drug Candidates

(R)-Spiro[2.4]heptan-4-ol serves as an enantiopure building block for constructing chiral spiro[2.4]heptane-containing pharmaceutical intermediates, including ALX/FPRL2 receptor agonists and antiviral agents targeting Flaviviridae infections [1][2]. The defined (R) configuration ensures predictable stereochemical outcomes during subsequent synthetic transformations, while the conformationally constrained spirocyclic core can pre-organize pharmacophoric elements to enhance target binding [3]. Specifically, the hydroxyl group at the C-7 position (IUPAC numbering) provides a functional handle for esterification, etherification, oxidation to spiro[2.4]heptan-4-one (CAS 5771-32-4), or conversion to leaving groups for nucleophilic displacement, enabling modular diversification .

Fragment-Based Drug Discovery Utilizing Conformationally Locked Low-MW Alcohol Scaffold

With a molecular weight of 112.17, a LogP of 1.31, a single hydrogen bond donor/acceptor pair, and zero rotatable bonds, (R)-spiro[2.4]heptan-4-ol occupies a privileged region of fragment chemical space [1]. Its conformational rigidity distinguishes it from flexible monocyclic alcohol fragments, potentially offering higher ligand efficiency when elaborated into lead compounds [2]. The compound can be directly used in fragment screening campaigns, where the hydroxyl group provides a primary binding interaction while the spirocyclic hydrocarbon surface engages hydrophobic protein pockets. The 3D shape complementarity afforded by the spiro[2.4]heptane core may yield binding modes inaccessible to planar aromatic or flexible aliphatic fragments [3].

Asymmetric Catalysis and Chiral Auxiliary Development Leveraging Rigid Spirocyclic Scaffold

The rigid, enantiopure spiro[2.4]heptane framework of (R)-spiro[2.4]heptan-4-ol makes it a candidate for elaboration into chiral ligands or auxiliaries for asymmetric catalysis [1]. The spiro junction enforces a defined spatial arrangement that can translate chiral information effectively in metal-catalyzed asymmetric transformations. Additionally, the compound can serve as a chiral reference standard for HPLC method development and enantiomeric excess determination of spiro[2.4]heptane-containing reaction products, where its distinct retention time relative to the (S)-enantiomer (CAS 2055849-16-4) provides a validated benchmark [2].

Physicochemical Probe and Model Compound for Ring Strain and Solvolysis Mechanistic Studies

The spiro[2.4]heptane framework has been employed as a model system in fundamental mechanistic studies of carbocation rearrangements and solvolysis reactions, where ring strain and neighboring group participation from the cyclopropane ring lead to characteristic product distributions [1]. (R)-Spiro[2.4]heptan-4-ol is a direct product of such solvolytic transformations (reported in 46% yield from spiro[2,4]hept-4-yl 3,5-dinitrobenzoate under buffered aqueous conditions) [1]. Procuring the enantiopure (R)-form enables stereochemical outcome analysis in these mechanistic investigations, an option not available with the racemic material.

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